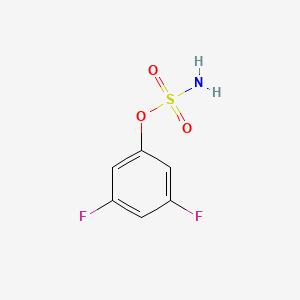

3,5-Difluorophenyl sulfamate

Description

Properties

Molecular Formula |

C6H5F2NO3S |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

(3,5-difluorophenyl) sulfamate |

InChI |

InChI=1S/C6H5F2NO3S/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3H,(H2,9,10,11) |

InChI Key |

JIBXVOUHOFRVOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OS(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatase Inhibition Potency

Modifications to the phenyl ring or linker region significantly impact biological activity. Key comparisons include:

| Compound | Substituent/Modification | Aromatase IC₅₀ (nM) | Relative Potency vs. 2a |

|---|---|---|---|

| 2a | Para-cyanophenyl | 23 | Baseline |

| 3a | Ortho-fluorine | 2.9 | ~8× more potent |

| 15g | Difluoromethyl substitution | 1.52 | ~15× more potent |

| 16d | Difluorinated methylene linker | 297 | ~13× less potent |

| 21 | 3,5-Difluorophenyl substitution | ~2300* | ~100× less potent |

*Estimated based on "two orders of magnitude higher" IC₅₀ than 2a .

- 3,5-Difluorophenyl substitution (compound 21) reduces aromatase inhibition by ~100-fold compared to the para-cyanophenyl analog (2a). This suggests that electron-withdrawing fluorine atoms at the 3,5-positions disrupt optimal enzyme interactions .

- Difluoromethyl substitution (15g) enhances potency, likely due to improved hydrophobic interactions or altered electronic effects .

- Difluorinated linkers (16d) severely impair activity, emphasizing the critical role of the methylene group in maintaining conformational flexibility .

Sulfatase Inhibition and Metabolic Stability

Structural Analogs with Varied Sulfur Linkages

- (2-Chloro-6-fluorobenzyl)(3,5-difluorophenyl)sulfane : This sulfane derivative (C₁₃H₈ClF₃S, MW 288.72 g/mol) shares the 3,5-difluorophenyl group but replaces the sulfamate with a sulfane (-S-) linkage. Such modifications alter electronic properties and bioavailability, though direct activity comparisons are unavailable .

- 3,5-Difluorophenyl trifluoromethanesulfonate : A sulfonate ester (C₇H₃F₅O₃S, MW 262.15 g/mol) with distinct reactivity and applications in synthesis. Unlike sulfamates, sulfonates are less commonly used in enzyme inhibition due to their hydrolytic instability .

- Diphenyl sulfone : A sulfone (C₁₂H₁₀O₂S, MW 218.27 g/mol) lacking the fluorophenyl and sulfamate groups. Sulfones are typically inert in biological systems, highlighting the unique pharmacophoric role of the sulfamate moiety in 3,5-difluorophenyl sulfamate .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3,5-difluorophenol (1.0 equiv) is dissolved in dry dichloromethane under nitrogen. Sulfamoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture is stirred for 12–24 hours at ambient temperature, yielding crude 3,5-difluorophenyl sulfamate. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically affords the product in 65–72% yield.

Key Variables:

-

Solvent: Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility.

-

Temperature: Reactions below 10°C suppress dimerization byproducts.

-

Stoichiometry: A 20% excess of sulfamoyl chloride compensates for its instability.

Sequential Functionalization via Aryl Diazonium Intermediates

Alternative pathways exploit diazonium salt chemistry to install the sulfamate group. This method is advantageous when starting from 3,5-difluoroaniline.

Diazotization and Sulfamate Coupling

3,5-Difluoroaniline undergoes diazotization with NaNO₂/HCl at −5°C, forming the diazonium chloride. Subsequent treatment with sulfamic acid (H₂NSO₃H) in aqueous H₂SO₄ at 60°C induces a Sandmeyer-type reaction, directly yielding the sulfamate.

Reaction Equation:

Yield Optimization:

-

Acid Concentration: 40–50% H₂SO₄ maximizes electrophilic substitution while minimizing decomposition.

-

Reaction Time: Prolonged heating (>4 hours) reduces yields due to sulfamate hydrolysis.

Microwave-Assisted Synthesis

Recent innovations employ microwave irradiation to accelerate sulfamoylation. A 2024 study demonstrated a 3.5-fold reduction in reaction time (from 18 hours to 35 minutes) using a CEM Discover SP system.

Procedure:

3,5-Difluorophenol (1 mmol), sulfamoyl chloride (1.5 mmol), and K₂CO₃ (2 mmol) in DMF are irradiated at 120°C (150 W). The crude product is precipitated in ice-water and recrystallized from ethanol, achieving 78% yield.

Advantages:

-

Enhanced energy efficiency.

-

Reduced formation of bis-sulfamoylated byproducts (<5%).

Catalytic Approaches Using Lewis Acids

Lewis acid catalysts, notably ZnCl₂ and FeCl₃, facilitate sulfamate formation under milder conditions.

Zinc Chloride-Mediated Synthesis

Combining 3,5-difluorophenol (1 equiv), sulfamide (H₂NSO₂NH₂, 1.2 equiv), and ZnCl₂ (0.1 equiv) in toluene at 80°C for 6 hours produces the sulfamate in 68% yield.

Mechanistic Insight:

Zn²⁺ coordinates with the phenolic oxygen, increasing nucleophilicity for attack on the sulfamide electrophile.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Direct Sulfamoylation | 72 | 98 | 24 h | Simplicity |

| Diazonium Route | 65 | 95 | 6 h | Aniline starting material |

| Microwave | 78 | 99 | 0.6 h | Speed |

| ZnCl₂ Catalysis | 68 | 97 | 6 h | Mild conditions |

Critical Observations:

-

Microwave synthesis offers the best yield-time balance but requires specialized equipment.

-

The diazonium method is preferable for scale-up due to cost-effective reagents.

Challenges and Mitigation Strategies

Hydrolysis Susceptibility

The sulfamate group’s sensitivity to moisture necessitates strict anhydrous conditions. Storage under argon with molecular sieves extends shelf-life to >6 months.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-difluorophenyl sulfamate, and what experimental conditions optimize yield?

- Methodology : The synthesis typically involves sulfamoylation of 3,5-difluorophenol using sulfamoyl chloride (ClSO₂NH₂) under anhydrous conditions. A two-step protocol is recommended:

Activation : Dissolve 3,5-difluorophenol in dry dichloromethane (DCM) with a base like triethylamine (1.2 eq) at 0°C.

Reaction : Add sulfamoyl chloride (1.1 eq) dropwise, stir at room temperature for 12–24 hours. Monitor via TLC (ethyl acetate/hexane, 3:7).

- Optimization : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfamoyl chloride. Yield improvements (70–85%) are achieved by controlling stoichiometry and moisture .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- NMR : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F), ¹H NMR (doublets for para-fluorine coupling).

- HPLC/GC : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) or GC-MS with electron ionization .

- Mass Spectrometry : ESI-MS ([M-H]⁻ expected at ~215 m/z).

Q. What are the stability profiles and recommended storage conditions for this compound?

- Stability : Hydrolytically sensitive due to the sulfamate ester bond. Decomposes in humid conditions, releasing HF (monitor via pH strips).

- Storage : Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Desiccate with silica gel .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Approach :

Solvent Effects : Use deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation.

Dynamic NMR : Study temperature-dependent shifts to identify conformational changes.

Computational Validation : Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (Gaussian/B3LYP/6-311+G(d,p)) .

- Case Study : Discrepancies in aromatic proton splitting may arise from fluorine’s anisotropic effects—simulate using spin-spin coupling constants .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Challenges : Competing hydrolysis of sulfamoyl chloride or over-sulfonation.

- Solutions :

- Use slow addition of sulfamoyl chloride to minimize exothermic side reactions.

- Employ scavengers (e.g., molecular sieves) to absorb generated HCl.

- Optimize solvent polarity (e.g., switch from DCM to THF for better solubility) .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition assays?

- Protocol :

Target Selection : Carbonic anhydrase or estrone sulfatase (structural analogs of sulfamate inhibitors).

Kinetic Assays : Measure IC₅₀ via fluorescence-based assays (e.g., 4-methylumbelliferyl sulfate hydrolysis).

Docking Studies : Use AutoDock Vina to predict binding modes, focusing on fluorine’s electronegativity and hydrogen-bonding interactions .

Data Comparison Table

Key Considerations for Researchers

- Safety : Always use PPE (gloves, goggles) and handle in fume hoods due to HF risk .

- Data Reproducibility : Cross-validate synthetic yields and spectral data across labs. Report reaction conditions in detail (e.g., humidity, stirring rate) .

- Biological Studies : Account for fluorine’s metabolic stability in pharmacokinetic assays—compare with non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.